Elymoclavine

説明

Elymoclavine is a naturally occuring alkaloid of the ergoline family. As it is derived from dimethylergoline, it is referred to as a clavine. Like other ergoline alkaloids, it occurs in various species of vines of the Convolvulaceae (morning glory) family and in some species of lower fungi. Long term exposure to some ergoline alkaloids can cause ergotism, a disease causing convulsive and gangrenous symptoms. (L1918)

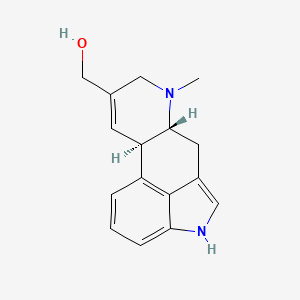

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-5,7,13,15,17,19H,6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVNRFCJMIONPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-43-6 | |

| Record name | Elymoclavin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Elymoclavine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elymoclavine is a tetracyclic ergot alkaloid belonging to the clavine class. As a key intermediate in the biosynthesis of lysergic acid and its derivatives, it is of significant interest in pharmaceutical research and biotechnology. This document provides a comprehensive technical overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic characteristics, and relevant experimental methodologies. Detailed diagrams of its biosynthetic pathway and a representative synthetic workflow are provided to facilitate a deeper understanding of its chemical logic.

Chemical Structure and Identification

This compound is a rigid, complex molecule built upon the ergoline ring system. Its structure is characterized by an indole moiety fused to a quinoline system, with specific stereochemistry that is crucial for its biological activity.

-

Chemical Name (IUPAC): [(6aR,10aR)-7-Methyl-4,6,6a,7,8,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methanol[1][2]

-

Synonyms: Elymoclavin, 8,9-Didehydro-6-methylergoline-8-methanol

-

Stereochemistry: The absolute configuration of the two chiral centers in the D-ring is (6aR, 10aR), which defines its three-dimensional structure.[1][2]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, compiled from various sources.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 254.33 g/mol | [2][3][4][5] |

| Appearance | Monoclinic prisms (from methanol) | [3] |

| Melting Point | 248-252 °C (decomposes) | [3] |

| Density | 1.247 g/cm³ | [6] |

| Boiling Point | 468 °C at 760 mmHg | [6] |

| Flash Point | 236.8 °C | [6] |

| Optical Rotation [α]D²⁰ | -59° (c=0.1 in ethanol) | [3] |

| -152° (c=0.9 in pyridine) | [3] | |

| Solubility | Fairly soluble in water (alkaline reaction); Soluble in pyridine; Very slightly soluble in other organic solvents. | [3] |

Table 2: Spectroscopic Data

| Technique | Data / Characteristics | Reference(s) |

| UV-Vis Spectroscopy | λmax: 227, 283, 293 nm (log ε: 4.31, 3.84, 3.76) | [3] |

| Mass Spectrometry (ESI-MS) | As a clavine-type alkaloid, it is expected to show a simpler fragmentation pattern compared to peptide ergot alkaloids, lacking significant fragments at m/z 268, 251, and 225. The protonated molecular ion [M+H]⁺ would be observed at m/z 255.15. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (alcohol), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic and alkene), and C-N stretching are expected. | |

| ¹³C-NMR Spectroscopy | A ¹³C-NMR spectrum is available in the SpectraBase database, but specific chemical shifts are not publicly listed. | |

| ¹H-NMR Spectroscopy | ¹H-NMR is a standard method for characterization, but a detailed peak list with assignments is not publicly available. |

Note: The lack of publicly accessible, detailed NMR and MS fragmentation data represents a significant information gap for researchers requiring spectral confirmation.

Biosynthesis and Synthetic Pathways

Biosynthetic Pathway

This compound is a naturally occurring alkaloid produced by fungi of the Claviceps genus. It is a crucial intermediate in the biosynthesis of D-(+)-lysergic acid. The pathway begins with the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[1] The key steps are outlined in the diagram below.

Chemical Synthesis Workflow

A chemical synthesis for this compound has been reported, providing a route from a related ergolene derivative. The workflow involves a two-step process: oxidation of a primary alcohol to an aldehyde, followed by reduction and rearrangement.

Experimental Protocols

The following sections describe generalized experimental methodologies for the isolation and synthesis of this compound based on available literature. Specific, validated protocols with precise quantitative details are not readily found and would require empirical development.

Isolation and Purification from Fungal Culture

This compound is typically isolated from saprophytic cultures of Claviceps species. The general procedure involves extraction and separation from other clavine alkaloids like agroclavine.

-

Culture and Harvest: Claviceps strains are grown in a suitable fermentation medium (e.g., ammoncitrate/sucrose) until alkaloid production is maximized. The mycelia and culture broth are harvested.

-

Alkalinization and Extraction: The combined culture material is made alkaline (e.g., with ammonia) to a pH of 8-9.5. The free alkaloids are then extracted into a water-immiscible organic solvent, such as chloroform or ether.

-

Acid-Base Partitioning: The organic extract containing the total alkaloid fraction is then extracted with an acidic aqueous solution (pH < 4). This transfers the protonated alkaloids into the aqueous phase, leaving behind non-basic impurities.

-

Fractional Separation: The acidic solution is carefully neutralized and then made alkaline again. This compound is more water-soluble than agroclavine. By carefully controlling the pH and performing sequential extractions with an organic solvent (e.g., chloroform), a partial separation can be achieved. Agroclavine tends to precipitate or be extracted first, leaving this compound in the alkaline aqueous solution, from which it can then be more thoroughly extracted.

-

Chromatography and Crystallization: The crude this compound fraction is further purified using column chromatography (e.g., silica gel or alumina). The purified this compound is then crystallized from a suitable solvent such as methanol or acetone to yield monoclinic prisms.

Chemical Synthesis Protocol

The following protocol is based on the synthetic route described in U.S. Patent 3,923,812.

-

Step 1: Oxidation:

-

A solution of the starting material, D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene, is prepared in a suitable solvent like chloroform.

-

An oxidizing agent, such as activated manganese dioxide (MnO₂), is added in excess.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The mixture is filtered to remove the manganese oxides, and the filtrate containing the intermediate aldehyde is evaporated to yield the crude product.

-

-

Step 2: Reductive Elimination:

-

The crude aldehyde from Step 1 is dissolved in a mixture of a weak acid, such as glacial acetic acid, and a protic solvent.

-

An active metal reducing agent, typically zinc dust, is added portion-wise to the solution.

-

The reaction is stirred, leading to the reduction of the aldehyde and subsequent elimination of the 10α-methoxy group to form the C9-C10 double bond characteristic of this compound.

-

Upon completion, the reaction is filtered to remove excess zinc. The filtrate is neutralized with a base (e.g., ammonium hydroxide) and extracted with an organic solvent like chloroform.

-

The organic extracts are combined, washed, dried, and evaporated to yield crude this compound, which can be purified by chromatography and/or crystallization.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantification of this compound. While a specific method for this compound is not detailed, a general approach for ergot alkaloids can be adapted:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium carbonate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: Fluorescence detection is highly sensitive for ergot alkaloids (e.g., Excitation: ~310-320 nm, Emission: ~410-420 nm). UV detection at one of its absorbance maxima (e.g., 227 or 283 nm) can also be used.

-

Quantification: Performed by comparison of peak areas with those of a certified reference standard of this compound.

References

Elymoclavine as a Key Precursor in the Biosynthesis of Lysergic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical conversion of elymoclavine to lysergic acid, a critical step in the biosynthesis of ergot alkaloids. This document details the enzymatic processes, presents available quantitative data, outlines relevant experimental protocols, and visualizes the key pathways involved.

Introduction

Lysergic acid is the central precursor for a wide range of pharmacologically significant ergot alkaloids. Its biosynthesis in filamentous fungi, particularly species of Claviceps, involves a complex pathway originating from tryptophan and dimethylallyl pyrophosphate (DMAPP)[1][2]. A pivotal late-stage intermediate in this pathway is this compound. The conversion of this compound to lysergic acid represents a key branching point and a focus for synthetic biology and metabolic engineering efforts aimed at optimizing the production of valuable ergot-derived pharmaceuticals[3][4]. This guide focuses on the core scientific and technical aspects of this conversion.

The Biosynthetic Pathway: From this compound to Lysergic Acid

The transformation of this compound to lysergic acid is not a single enzymatic step but a short cascade of reactions. The key enzyme orchestrating this conversion is Clavine Oxidase A (CloA) , a cytochrome P450 monooxygenase[5][6]. The process can be described in two primary stages:

-

Oxidation of this compound to Paspalic Acid: CloA catalyzes the four-electron oxidation of this compound to yield paspalic acid. This reaction is dependent on NADPH as a cofactor and molecular oxygen[6][7]. The activity of CloA, being a cytochrome P450 enzyme, is characteristically inhibited by carbon monoxide[5][8].

-

Isomerization of Paspalic Acid to Lysergic Acid: Paspalic acid, the product of the CloA-catalyzed reaction, subsequently undergoes an isomerization to form the final product, D-lysergic acid. This rearrangement can occur spontaneously or may be facilitated by an isomerase[6][9].

It is also important to note that in many ergot alkaloid-producing fungi, the biosynthesis proceeds from agroclavine. In these organisms, CloA can catalyze a two-step oxidation: first converting agroclavine to this compound, and then this compound to paspalic acid[3][7].

Visualizing the Biosynthetic Pathway

The following diagram illustrates the conversion of this compound to lysergic acid.

Quantitative Data

Quantitative data on the enzymatic conversion of this compound to lysergic acid is primarily derived from studies involving heterologous expression of the cloA gene. The following tables summarize the available production data.

Table 1: Production of Lysergic Acid and this compound in Saccharomyces cerevisiae Expressing CloA Orthologs [3][7]

| CloA Ortholog Source | Substrate | Lysergic Acid (µM∙OD₆₀₀⁻¹) | This compound (µM∙OD₆₀₀⁻¹) |

| Claviceps purpurea | Agroclavine | 2.23 ± 0.350 | - |

| Chimeric AT5 9Hypo | Agroclavine | 2.62 ± 0.235 | 0.113 ± 0.005 |

| Wildtype 9Hypo | Agroclavine | 0.174 ± 0.014 | - |

| Wildtype AT5 | Agroclavine | - | 2.75 ± 0.098 |

Data presented as mean ± standard deviation.

Table 2: Effect of Media Supplementation on CloA Activity in S. cerevisiae [3]

| Supplement | Lysergic Acid (µg∙L⁻¹ OD₆₀₀⁻¹) | This compound (µg∙L⁻¹ OD₆₀₀⁻¹) |

| Galactose only | 109.3 ± 7.8 | 18.5 ± 2.8 |

| + 5-ALA | 195.6 ± 7.3 | 121.6 ± 7.7 |

| + FeCl₃ | 109.3 ± 7.8 | 18.5 ± 2.8 |

Data represents the activity of C. purpurea CloA with agroclavine as the substrate. 5-ALA (5-aminolevulinic acid) is a precursor for heme biosynthesis.

Experimental Protocols

This section provides an overview of key experimental methodologies. These are generalized protocols based on published literature and may require optimization for specific experimental contexts.

Culturing of Claviceps purpurea

Claviceps purpurea can be cultured both parasitically on rye and axenically in submerged cultures to produce ergot alkaloids.

Materials:

-

Claviceps purpurea strain

-

Erlenmeyer flasks

-

Shaking incubator

Protocol:

-

Inoculate the liquid fermentation medium with a mycelial slurry or spores of C. purpurea.

-

For parasitic cultivation, inoculate rye florets with a spore suspension of the fungus[4].

-

Harvest the mycelium by filtration or the sclerotia from the rye heads.

Heterologous Expression of Clavine Oxidase A (CloA) in Saccharomyces cerevisiae

S. cerevisiae is a viable host for the functional expression of CloA[3][7].

Materials:

-

cloA gene synthesized and cloned into a yeast expression vector (e.g., pYES2)

-

S. cerevisiae strain (e.g., BJ2168)

-

Synthetic Complete medium lacking uracil (SC-Ura) with glucose

-

Galactose for induction

-

5-aminolevulinic acid (5-ALA) and FeCl₃ (optional supplements)

Protocol:

-

Transform the yeast expression vector containing the cloA gene into the S. cerevisiae host strain.

-

Select transformants on SC-Ura plates with glucose.

-

Inoculate a single colony into liquid SC-Ura medium with 2% glucose and grow overnight at 30°C.

-

Induce protein expression by transferring the cells to a medium containing 2% galactose. For enhanced heme biosynthesis and potentially higher CloA activity, supplement the induction medium with 1 mM 5-ALA and 1 mM FeCl₃[12].

-

Incubate at 25°C for 24-48 hours for protein expression.

-

Harvest the cells by centrifugation for subsequent enzyme assays or product analysis.

General Protocol for His-tagged Protein Purification

This is a general protocol for the purification of a His-tagged protein like CloA expressed in E. coli or yeast.

Materials:

-

Cell pellet containing the expressed His-tagged protein

-

Lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

-

Wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

-

Elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

-

Ni-NTA affinity chromatography column

-

Lysozyme and DNase I (for bacterial lysis) or glass beads/sonicator (for yeast lysis)

Protocol:

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells using an appropriate method.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Equilibrate the Ni-NTA column with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer.

-

Analyze the fractions by SDS-PAGE to assess purity.

-

Buffer exchange the purified protein into a suitable storage buffer.

HPLC-FLD Method for this compound and Lysergic Acid Quantification

Instrumentation:

-

HPLC system with a fluorescence detector

Reagents:

-

Acetonitrile (HPLC grade)

-

Ammonium carbonate solution (e.g., 2 mM)

-

This compound and D-lysergic acid standards

Sample Preparation:

-

Extract the fungal culture (mycelium and/or supernatant) with an appropriate solvent (e.g., acetonitrile or chloroform/methanol mixtures)[11][13].

-

Perform a clean-up step if necessary, for example, using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and activated carbon[13].

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Mobile Phase A: 2 mM ammonium carbonate in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A gradient elution is typically used, starting with a higher proportion of mobile phase A and increasing the proportion of mobile phase B over time.

-

Flow Rate: 0.7 - 1.0 mL/min

-

Column Temperature: 25°C

-

Fluorescence Detection: Excitation at ~330 nm and emission at ~420 nm.

-

Injection Volume: 20 - 100 µL

Regulation of the Ergot Alkaloid Biosynthesis Pathway

The biosynthesis of ergot alkaloids is tightly regulated at the transcriptional level. The genes responsible for the pathway, including cloA, are typically found in a gene cluster known as the eas (ergot alkaloid synthesis) cluster[14][15].

Recent research has identified a key transcriptional regulator, EasR , in the fungus Metarhizium brunneum. The easR gene is located adjacent to the eas cluster, and its product is required for the expression of the biosynthetic genes within the cluster. Knockout of easR leads to a significant reduction or complete absence of eas gene transcripts and a lack of ergot alkaloid production[1][11]. Homologs of easR have been found in other ergot alkaloid-producing fungi, suggesting a conserved regulatory mechanism[11].

Furthermore, there is evidence of feedback inhibition within the pathway. Lysergic acid and this compound have been shown to inhibit the activity of earlier enzymes in the pathway, such as chanoclavine cyclase[9]. This suggests that the accumulation of late-stage intermediates can downregulate the overall flux through the pathway.

Visualizing the Regulatory Pathway

The following diagram illustrates the transcriptional regulation of the eas gene cluster by EasR.

Conclusion

The conversion of this compound to lysergic acid, catalyzed by the cytochrome P450 monooxygenase CloA, is a critical transformation in the biosynthesis of ergot alkaloids. Understanding the enzymology, genetics, and regulation of this step is paramount for the rational design of microbial cell factories for the enhanced production of lysergic acid and its derivatives. While significant progress has been made in identifying the key enzyme and its role, further detailed biochemical characterization of CloA, including its kinetic parameters and the elucidation of the upstream signaling pathways that regulate its expression, will be crucial for advancing the field of ergot alkaloid biotechnology. The experimental protocols and data presented in this guide serve as a foundational resource for researchers and professionals in this domain.

References

- 1. A gene regulating ergot alkaloid biosynthesis in Metarhizium brunneum: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. A Transcription Factor Regulates Gene Expression in Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of the Ergot Alkaloid Biosynthetic Gene Cluster Results in Divergent Mycotoxin Profiles in Claviceps purpurea Sclerotia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Generic Protocol for Optimization of Heterologous Protein Production Using Automated Microbioreactor Technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 11. A gene regulating ergot alkaloid biosynthesis in Metarhizium brunneum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development, in-house validation and application of a method using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) for the quantification of 12 ergot alkaloids in compound feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Natural sources of elymoclavine producing fungi

An In-depth Technical Guide to the Natural Sources of Elymoclavine-Producing Fungi

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetracyclic ergoline alkaloid of significant interest in the pharmaceutical industry. It serves as a key precursor in the biosynthesis of D-(+)-lysergic acid, the foundational structure for numerous semisynthetic drugs used to treat conditions like migraines, Parkinson's disease, and hyperprolactinemia.[1][2][3] this compound itself is an oxidation product of agroclavine and is found naturally in various fungal species.[4][5] This technical guide provides a comprehensive overview of the primary natural fungal sources of this compound, details on production yields, the biosynthetic pathway, and standardized protocols for isolation, cultivation, and analysis.

Primary Fungal Sources of this compound

This compound production is predominantly associated with fungi from the family Clavicipitaceae, but species from other genera, including Penicillium and Aspergillus, are also known to harbor the genetic machinery for its synthesis.

Genus Claviceps

The genus Claviceps is the most prolific and historically significant source of ergot alkaloids, including this compound. These fungi are typically plant pathogens, infecting the ovaries of grasses and cereals to form hardened fungal structures called sclerotia or ergots.[6]

-

Claviceps purpurea : Famous for causing ergotism, this fungus infects rye and other temperate grasses.[3][6] While it can produce a wide spectrum of ergot alkaloids, including complex ergopeptines, specific strains have been selected for high-yield clavine production.[3][7] For instance, some strains can be manipulated to accumulate this compound as a primary product.[7]

-

Claviceps fusiformis : This species is a parasite of pearl millet (Pennisetum glaucum).[2][3] Unlike C. purpurea, the ergot alkaloid synthesis pathway in C. fusiformis naturally terminates at the clavine stage, making it a significant natural producer of agroclavine and this compound.[3][8] Genetic analysis reveals that its pathway lacks the functional genes required for conversion into lysergic acid and subsequent derivatives.[3]

-

Claviceps paspali : This fungus is another notable producer of clavine alkaloids.[7] Certain strains have been utilized in industrial fermentation processes for ergot alkaloid production.

Endophytic and Symbiotic Fungi

-

Genus Epichloë : These fungi exist as systemic, often mutualistic, endophytes within cool-season grasses.[5] They produce a range of ergot alkaloids that protect the host plant from herbivores. This compound is a known intermediate in their biosynthetic pathway leading to more complex lysergic acid derivatives.[5][9]

-

Genus Periglandula : Found in a symbiotic relationship with morning glory species (Convolvulaceae), these fungi are the true producers of the ergot alkaloids found in these plants.[10][11][12] The alkaloid profile in symbiotic morning glories can include a mixture of clavines (chanoclavine, this compound, agroclavine), simple lysergic acid amides, and ergopeptines.[10][13]

Genera Aspergillus and Penicillium

Fungi from these genera are ubiquitous saprophytes, with some species known to produce a diverse array of secondary metabolites.[14][15]

-

Aspergillus species : While many Aspergillus species produce a different class of ergot alkaloids called fumiglavines, some, like Aspergillus leporis, have been discovered to possess the complete gene cluster for producing lysergic acid derivatives, indicating this compound as an intermediate.[16][17] Furthermore, model organisms like Aspergillus fumigatus have been genetically engineered to express genes from clavicipitaceous fungi to produce lysergic acid, demonstrating the functional conservation of the pathway.[18]

-

Penicillium species : Certain species, such as Penicillium roqueforti and Penicillium commune, produce clavine alkaloids like festuclavine and agroclavine.[16] These fungi typically lack the key enzyme, CloA, a P450 monooxygenase, responsible for the conversion of clavines to lysergic acid, causing the pathway to terminate at an earlier stage.[16]

Quantitative Data on this compound Production

The yield of this compound is highly dependent on the fungal strain and the fermentation conditions. Submerged culture (fermentation) is the standard method for industrial production.

| Fungal Species/Strain | Production Method | This compound Titer (mg/L) | Total Alkaloids (mg/L) | Notes | Reference(s) |

| Claviceps purpurea 88-EP/1988 | Submerged Culture | ~2,500 | Not specified | This compound constitutes ~90% of total alkaloids. | [7] |

| Claviceps purpurea 59 CC5/86 | Submerged Culture | 300 - 900 | 3,000 - 6,000 | This compound is 10-15% of total alkaloids. | [7] |

| Claviceps fusiformis W1 | Submerged Culture | Not specified | Not specified | Known to accumulate agroclavine and this compound. | [7][8] |

| Claviceps paspali CCM 8061 / C. purpurea CCM F-733 | Mixed Submerged Culture | 1,188 | 4,890 | This compound is ~24.3% of total alkaloids in a mixed culture. | [7] |

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process beginning with the precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[2] The pathway proceeds through several key intermediates, including chanoclavine-I and agroclavine. The final step in this compound formation is the oxidation of agroclavine.[4][5] This reaction is catalyzed by a cytochrome P450 monooxygenase, a product of the cloA gene.[1][19]

Caption: Biosynthetic pathway from primary metabolites to this compound and lysergic acid.

Experimental Protocols

The following sections outline generalized methodologies for the study of this compound-producing fungi.

Isolation and Identification of Fungi

This protocol describes the isolation of endophytic or pathogenic fungi from host plant material.

-

Sample Collection : Collect fresh plant material, such as sclerotia of Claviceps from rye heads or seeds from morning glory plants (Ipomoea sp.).

-

Surface Sterilization :

-

Thoroughly wash the plant material with sterile distilled water.

-

Immerse in 70% ethanol for 1-2 minutes.

-

Transfer to a 1-2% sodium hypochlorite solution for 3-5 minutes.

-

Rinse three times with sterile distilled water to remove residual sterilizing agents.

-

-

Inoculation : Aseptically place the sterilized plant material onto a suitable growth medium, such as Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., streptomycin sulfate) to inhibit bacterial growth.

-

Incubation : Incubate plates at 22-25°C in the dark. Fungal mycelia should emerge from the plant tissue within 5-14 days.

-

Purification : Subculture the leading edge of the fungal hyphae onto fresh PDA plates to obtain a pure culture.

-

Identification : Identify the isolated fungus using both morphological characteristics (colony morphology, microscopic features of conidiophores and conidia) and molecular techniques (e.g., sequencing of the ITS region of ribosomal DNA).[20]

Submerged Culture for this compound Production

This protocol is for the liquid fermentation of a pure fungal culture to produce this compound.

-

Inoculum Preparation : Grow the fungus on solid agar for 7-14 days. Transfer a small piece of the mycelial mat to a seed culture flask containing a suitable liquid medium. Incubate on a rotary shaker (120-150 rpm) at 24°C for 3-5 days.

-

Production Medium : A typical production medium contains a carbon source (e.g., mannitol, sucrose), a nitrogen source (e.g., ammonium succinate, peptone), and essential mineral salts. The pH is generally maintained between 5.0 and 6.5.[21]

-

Fermentation : Inoculate the production medium with the seed culture (typically 5-10% v/v). Ferment in a shaker flask or a bioreactor at 24-28°C for 14-21 days.

-

Monitoring : Periodically sample the culture to monitor fungal growth (dry cell weight) and alkaloid production (via HPLC).

Extraction and Quantification of this compound

This protocol details the extraction and analysis of this compound from the fermentation broth.

-

Separation : Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extraction :

-

Make the culture broth alkaline (pH 8-9) with ammonium hydroxide.

-

Perform a liquid-liquid extraction using an organic solvent such as chloroform or ethyl acetate. Repeat the extraction 2-3 times.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

-

-

Quantification by HPLC :

-

Sample Preparation : Dissolve the crude extract in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions :

-

Column : C18 reverse-phase column.

-

Mobile Phase : A gradient of acetonitrile and an aqueous buffer (e.g., ammonium carbonate).

-

Detection : UV detector (at ~310 nm) or a fluorescence detector (excitation at ~310 nm, emission at ~410 nm). Mass spectrometry (LC-MS) can be used for confirmation.

-

-

Analysis : Quantify this compound by comparing the peak area to that of a known concentration of an this compound standard.

-

Caption: General experimental workflow for this compound production and analysis.

Conclusion

The natural production of this compound is distributed across several key fungal genera, with Claviceps species being the most potent sources for industrial applications. Symbiotic and endophytic fungi like Periglandula and Epichloë represent an ecologically important and genetically diverse reservoir of ergot alkaloid biosynthesis pathways. Understanding these natural sources, combined with optimized fermentation protocols and genetic engineering of model fungi like Aspergillus, provides a powerful platform for the sustainable production of this compound and its valuable pharmaceutical derivatives. Continued bioprospecting and metabolic engineering efforts are likely to uncover novel strains and further enhance production titers.

References

- 1. journals.asm.org [journals.asm.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Diversification of Ergot Alkaloids in Natural and Modified Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ergot Alkaloids Produced by Endophytic Fungi of the Genus Epichloë - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.com [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | The Aspergilli and Their Mycotoxins: Metabolic Interactions With Plants and the Soil Biota [frontiersin.org]

- 15. Penicillium - Wikipedia [en.wikipedia.org]

- 16. Clavine Alkaloids Gene Clusters of Penicillium and Related Fungi: Evolutionary Combination of Prenyltransferases, Monooxygenases and Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Independent Evolution of a Lysergic Acid Amide in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heterologous Expression of Lysergic Acid and Novel Ergot Alkaloids in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Penicillium | Mycology | University of Adelaide [mycology.adelaide.edu.au]

- 21. US2835675A - this compound and manufacture of ergot alkaloids by culture - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Identification of Elymoclavine in Claviceps fusiformis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the identification of elymoclavine, a key clavine alkaloid produced by the fungus Claviceps fusiformis. This document details the biosynthetic pathway of this compound in this organism, outlines detailed experimental protocols for its extraction and analysis, and presents quantitative data from submerged culture fermentations. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery, providing the necessary information to isolate and identify this important secondary metabolite.

Introduction

Claviceps fusiformis is a fungus known for its production of ergot alkaloids, a class of secondary metabolites with a wide range of biological activities. Unlike other Claviceps species that produce more complex ergopeptines, C. fusiformis primarily synthesizes clavine alkaloids, with agroclavine and this compound being the main components found in its sclerotia and submerged cultures.[1][2] this compound serves as a crucial precursor for the semi-synthetic production of various pharmaceutically important ergot derivatives. This guide focuses on the technical aspects of identifying this compound from C. fusiformis, covering its biosynthesis, extraction, and analytical characterization.

This compound Biosynthesis in Claviceps fusiformis

The biosynthesis of ergot alkaloids in Claviceps species is a complex process involving a cluster of genes. In C. fusiformis, the pathway is truncated, leading to the accumulation of this compound as a final product. This is due to a non-functional cloA gene, which in other species encodes the enzyme responsible for the oxidation of this compound to lysergic acid.[3][4] The key steps in the biosynthesis of this compound in C. fusiformis are outlined below.

Experimental Protocols

Fungal Culture and this compound Production

Claviceps fusiformis can be cultivated in submerged cultures to produce this compound. A typical fermentation protocol is as follows:

-

Inoculum Preparation: Inoculate a suitable seed medium with a mycelial suspension of C. fusiformis. The seed medium can consist of sucrose, asparagine, and mineral salts. Incubate the culture on a rotary shaker at 24-28°C for 3-5 days.

-

Production Fermentation: Transfer the seed culture to a production medium. A sucrose-ammonium sulfate-based medium has been shown to be effective for clavine alkaloid production.[4] The fermentation is typically carried out in stirred fermenters for 6-10 days at 24-28°C.

-

Monitoring: Monitor the fermentation for pH, substrate consumption, and alkaloid production. The pH of the medium is a critical parameter and should be maintained in the optimal range for alkaloid synthesis (typically pH 5.0-6.0).

Extraction of this compound

This compound is primarily excreted into the culture medium. The following protocol can be used for its extraction from the culture filtrate:

-

Mycelium Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation. The supernatant contains the dissolved this compound.

-

Alkalinization: Adjust the pH of the culture filtrate to approximately 8.0-9.0 with a base such as ammonium hydroxide. This converts the alkaloid salts into their free base form, which is more soluble in organic solvents.

-

Solvent Extraction: Extract the alkalinized filtrate with a water-immiscible organic solvent such as chloroform or a mixture of n-butanol and chloroform.[4] Perform the extraction multiple times to ensure complete recovery of the alkaloids.

-

Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude alkaloid extract.

Analytical Identification

TLC is a rapid and simple method for the qualitative analysis of this compound in the crude extract.

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 or 8:2, v/v).

-

Detection: Visualize the separated spots under UV light (254 nm and 366 nm). This compound typically appears as a fluorescent spot. Further visualization can be achieved by spraying the plate with Van Urk's reagent (p-dimethylaminobenzaldehyde in sulfuric acid), which gives a characteristic blue to purple color with ergot alkaloids.

HPLC is a powerful technique for the separation and quantification of this compound.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a wavelength of approximately 280 nm is suitable for this compound. For more selective and sensitive detection, fluorescence or mass spectrometry detectors can be used.

A more detailed HPLC-MS/MS method is described in the following section.

HPLC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for ergot alkaloids.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantitative analysis.

-

Data Presentation

Quantitative Data

The yield of this compound in submerged cultures of Claviceps fusiformis can vary depending on the strain and fermentation conditions. The following table summarizes reported yields.

| Claviceps fusiformis Strain | Fermentation Conditions | This compound Yield (mg/L) | Reference |

| W1 | Submerged culture | Up to 2322 | [5] |

| Not specified | Submerged culture with improved medium | Part of total clavines up to 6000 | [4] |

Spectroscopic Data

Definitive identification of this compound requires spectroscopic analysis.

-

High-Resolution Mass Spectrometry (HRMS): The expected exact mass for the protonated molecule of this compound ([C₁₆H₁₉N₂O]⁺) can be calculated and compared with the measured mass for confirmation of the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The fragmentation pattern of the precursor ion provides structural information. Common fragmentation pathways for clavine alkaloids involve the ergoline ring system.

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of this compound. While a complete and validated set of NMR data for this compound is not consistently reported across the literature in a single, easily accessible source, the following table provides an example of the type of data that should be collected and compared with a reference standard.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

| 4 | Data not available | Data not available |

| 5 | Data not available | Data not available |

| 6 | Data not available | Data not available |

| 7 | Data not available | Data not available |

| 8 | Data not available | Data not available |

| 9 | Data not available | Data not available |

| 10 | Data not available | Data not available |

| 11 | Data not available | Data not available |

| 12 | Data not available | Data not available |

| 13 | Data not available | Data not available |

| 14 | Data not available | Data not available |

| 15 | Data not available | Data not available |

| 16 | Data not available | Data not available |

| 17 | Data not available | Data not available |

Note: The specific chemical shifts will depend on the solvent used for the NMR analysis. It is highly recommended to acquire NMR data on the isolated compound and compare it with a certified reference standard of this compound.

Experimental Workflow Diagram

The overall workflow for the identification of this compound from Claviceps fusiformis is summarized in the following diagram.

Conclusion

This technical guide has provided a detailed framework for the identification of this compound from Claviceps fusiformis. By understanding the biosynthetic pathway, following the outlined experimental protocols for extraction and analysis, and utilizing the provided data for comparison, researchers can confidently identify and quantify this important ergot alkaloid. The successful identification of this compound is a critical step for its further utilization in the development of new therapeutic agents.

References

Elymoclavine solubility in different solvents

An In-depth Technical Guide to the Solubility of Elymoclavine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a significant ergoline alkaloid. This compound serves as a crucial precursor in the biosynthesis of D-(+)-lysergic acid, a foundational component for numerous pharmaceutical agents[1]. Understanding its solubility is paramount for its extraction, purification, formulation, and overall application in drug development. This document collates available solubility data, outlines standard experimental protocols for its determination, and illustrates relevant biochemical pathways.

A foundational understanding of this compound's physicochemical properties is essential for interpreting its solubility characteristics. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₂O | PubChem[2][3] |

| Molar Mass | 254.33 g/mol | PubChem[2][3] |

| CAS Number | 548-43-6 | PubChem[2][3] |

| LogP (Octanol-Water) | 1.978 | Chem960[4] |

| Topological Polar Surface Area | 39.3 Ų | PubChem, Chem960[2][4] |

| Hydrogen Bond Donor Count | 2 | Chem960[4] |

| Hydrogen Bond Acceptor Count | 2 | Chem960[4] |

This compound Solubility Profile

The solubility of this compound has been qualitatively described across a range of solvents. While precise quantitative data (e.g., mg/mL) is not extensively available in peer-reviewed literature, patent documents provide a functional summary of its solubility behavior[5].

Table of this compound Solubility

| Solvent | Solubility Description | Notes |

| Pyridine | Readily Soluble | [5] |

| Acetone | Soluble | Can be used for recrystallization[5]. |

| Methanol | Soluble | Can be used for recrystallization[5]. |

| Ethanol | Soluble | Can be used for recrystallization[5]. |

| Butanol | Soluble | [5] |

| Water (Cold) | Fairly Soluble | The resulting solution has an alkaline reaction[5]. |

| Benzene | Sparingly Soluble | Can be used for recrystallization[5]. |

| Toluene | Sparingly Soluble | [5] |

| Chloroform | Sparingly Soluble | Can be used for recrystallization[5]. |

| Ether | Sparingly Soluble | Can be used for recrystallization[5]. |

| Ethyl Acetate | Sparingly Soluble | Can be used for recrystallization[5]. |

| Petroleum Ether | Insoluble | [5] |

| Ligroin | Insoluble | [5] |

Note: Solutions of this compound in various solvents are sensitive to sunlight and may turn brown and fluoresce upon exposure[5].

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask (SSF) method [6]. This method ensures that the compound reaches its true thermodynamic equilibrium in the solvent. A generalized protocol, harmonized from best practices, is detailed below[6][7][8].

Saturation Shake-Flask (SSF) Protocol

-

Preparation : An excess amount of solid this compound is added to a known volume of the solvent (e.g., specific buffer, organic solvent) in a sealed container, such as a glass vial or flask[6]. Preliminary tests are recommended to determine the approximate amount of substance needed[7].

-

Equilibration : The resulting suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance) for an extended period[6]. Equilibrium is typically reached within 24 to 48 hours, during which the rate of dissolution equals the rate of precipitation[6]. Continuous stirring or shaking is employed to facilitate this process[6].

-

Phase Separation : After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid artificially high results. Common methods include centrifugation or filtration through a low-binding filter (e.g., PTFE)[6].

-

Sampling and Analysis : A precise aliquot of the clear supernatant is carefully removed. The sample may require dilution with a suitable solvent to fall within the linear range of the analytical method[6].

-

Quantification : The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation : The solubility is calculated by accounting for the dilution factor and expressed in units such as mg/mL, µg/mL, or mol/L. A minimum of three replicate experiments is recommended to ensure data accuracy[7].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H18N2O | CID 440904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Elymoclavin | C16H18N2O | CID 11051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 548-43-6(Elymoclavin) | Kuujia.com [kuujia.com]

- 5. US2835675A - this compound and manufacture of ergot alkaloids by culture - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Spectroscopic Signature of Elymoclavine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ultraviolet (UV) absorption spectrum of elymoclavine, a significant ergot alkaloid. This document compiles available spectroscopic data, outlines relevant experimental methodologies, and visualizes associated biochemical pathways to support research and development efforts in pharmacology and medicinal chemistry.

UV Absorption Spectrum of this compound

This compound, an important precursor in the biosynthesis of lysergic acid, exhibits a characteristic UV absorption profile due to its indole moiety. Spectroscopic analysis in the UV region is a fundamental technique for the identification, quantification, and purity assessment of this compound.

Quantitative Spectroscopic Data

| Compound | λmax (nm) | λmin (nm) | Solvent | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| This compound | ~282 | ~246 | Not explicitly stated (likely ethanol) | Not Reported | [1] |

Note: The solvent was not explicitly mentioned for the UV spectrum measurement in the cited patent, but ethanol was used for other measurements described in the same document.[1]

Experimental Protocols for UV-Vis Spectroscopy

While a specific, detailed experimental protocol for measuring the UV absorption spectrum of this compound is not available in the public domain, a general methodology for the UV-Vis analysis of an organic compound like this compound is presented below. This protocol is based on standard laboratory practices.

General Experimental Workflow for UV-Vis Analysis

Caption: General workflow for determining the UV-Vis absorption spectrum of this compound.

Detailed Methodology

-

Solvent Selection: A suitable solvent must be chosen that dissolves the analyte and is transparent in the UV region of interest. Ethanol or methanol are common choices for ergot alkaloids. The solvent should be of spectroscopic grade to minimize interference.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

-

Instrumentation and Measurement:

-

Use a calibrated double-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction over the desired wavelength range (e.g., 200-400 nm).

-

Rinse the sample cuvette with the this compound solution and then fill it.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

The wavelength at which the highest absorbance is recorded is the λmax.

-

If the concentration of the solution and the path length of the cuvette (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length.

-

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of ergot alkaloids, originating from the amino acid tryptophan and the isoprenoid dimethylallyl pyrophosphate (DMAPP). Understanding this pathway is crucial for microbial strain development and the biotechnological production of these valuable compounds.

Caption: Simplified biosynthetic pathway leading to the formation of this compound and lysergic acid.

Putative Signaling Pathway in the Central Nervous System

While the precise signaling mechanisms of this compound are not fully elucidated, many ergot alkaloids are known to interact with various neurotransmitter receptors in the central nervous system, including dopaminergic and serotonergic receptors. The diagram below illustrates a generalized signaling cascade for a G-protein coupled dopamine D2 receptor, a common target for ergot alkaloids.

Caption: Postulated signaling pathway of this compound via a dopamine D2 receptor.

References

The Central Role of Elymoclavine in the Clavine Alkaloid Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Elymoclavine, a key intermediate in the biosynthesis of ergot alkaloids, holds a pivotal position in the intricate web of clavine alkaloid transformations. This technical guide provides an in-depth exploration of the biochemical relationship of this compound to its fellow clavine alkaloids, offering quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Understanding these relationships is crucial for the targeted development of novel pharmaceuticals and the optimization of biotechnological production systems for these valuable compounds.

This compound in the Ergot Alkaloid Biosynthetic Pathway

This compound is a tetracyclic ergoline alkaloid that serves as a crucial branch-point intermediate in the biosynthesis of more complex ergot alkaloids, most notably lysergic acid and its derivatives. The generally accepted pathway begins with the amino acid L-tryptophan and dimethylallyl pyrophosphate (DMAPP) and proceeds through a series of enzymatic reactions to produce the first clavine alkaloid, chanoclavine-I. Subsequent modifications lead to agroclavine, the direct precursor to this compound.

The conversion of agroclavine to this compound is a critical hydroxylation step. This reaction is catalyzed by a cytochrome P450 monooxygenase known as Clavine Oxidase (CloA)[1][2][3]. This enzyme utilizes molecular oxygen and NADPH as a cofactor to introduce a hydroxyl group at the C-17 methyl group of agroclavine[1][2].

This compound, in turn, is the substrate for further oxidation reactions, also catalyzed by CloA, to form paspalic acid[4][5][6]. Paspalic acid then undergoes an isomerization to yield the pharmaceutically important D-lysergic acid[4][5]. It is noteworthy that some fungal strains, such as certain species of Claviceps, naturally accumulate this compound as a major alkaloid, indicating variations in the efficiency or presence of the downstream enzymatic machinery[7][8].

The overall flow from agroclavine to lysergic acid can be summarized as follows:

Agroclavine → this compound → Paspalic Acid → Lysergic Acid

This sequence highlights this compound's central role as both a product and a precursor in the clavine alkaloid pathway.

Quantitative Data on this compound and Related Alkaloids

The production of this compound and its conversion to other clavine alkaloids can vary significantly depending on the fungal strain and culture conditions. Recent advances in synthetic biology have enabled the heterologous expression of ergot alkaloid biosynthetic pathways in host organisms like Saccharomyces cerevisiae, providing a controlled system for quantitative analysis.

| Fungal Strain/Engineered Host | Key Enzyme(s) Expressed | Agroclavine (µg/L) | This compound (µg/L) | Lysergic Acid (µg/L) | Reference |

| Claviceps purpurea Wild Type | Endogenous | Variable | Variable | Variable | [9] |

| Claviceps fusiformis | Endogenous | Accumulates | Accumulates | Not Produced | [7] |

| S. cerevisiae expressing AT5 9Hypo CloA | Chimeric CloA | - | 113 ± 5 | 15x higher than WT | [2] |

| S. cerevisiae expressing wildtype AT5 CloA | Wildtype CloA | - | 2750 ± 98 | - | [2] |

| S. cerevisiae expressing wildtype 9Hypo CloA | Wildtype CloA | - | 174 ± 14 | - | [2] |

Note: "-" indicates data not provided in the cited source. The data from engineered S. cerevisiae highlights the differing efficiencies and product profiles of various CloA orthologs.

Experimental Protocols

Extraction of Clavine Alkaloids from Fungal Cultures

This protocol outlines a general procedure for the extraction of clavine alkaloids from submerged fungal cultures.

Materials:

-

Fungal culture broth

-

Chloroform

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Separate the fungal mycelium from the culture broth by centrifugation or filtration.

-

Adjust the pH of the supernatant (culture broth) to approximately 8.5 with the sodium bicarbonate solution.

-

Extract the alkaloids from the alkalinized supernatant with an equal volume of chloroform. Repeat the extraction three times.

-

For the mycelium, homogenize the biomass in a suitable solvent (e.g., methanol/water mixture) and then follow a similar liquid-liquid extraction procedure after adjusting the pH.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and evaporate the solvent to dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

HPLC Analysis of Clavine Alkaloids

High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection is the standard method for the separation and quantification of clavine alkaloids.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector (FLD) or a mass spectrometer (MS).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed.

-

Solvent A: Acetonitrile

-

Solvent B: Ammonium carbonate buffer (e.g., 0.1 M, pH 7.2)

-

-

Gradient Program: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased to elute the more nonpolar alkaloids. The exact gradient will need to be optimized based on the specific column and alkaloids of interest.

-

Flow Rate: 1.0 mL/min.

-

Detection:

-

Fluorescence: Excitation at ~310 nm and emission at ~410 nm.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is commonly used.

-

Procedure:

-

Prepare standard solutions of this compound, agroclavine, and other relevant clavine alkaloids of known concentrations in the mobile phase or a suitable solvent.

-

Inject a known volume (e.g., 20 µL) of the prepared standards and the redissolved sample extracts into the HPLC system.

-

Identify the alkaloids in the sample extracts by comparing their retention times with those of the standards.

-

Quantify the alkaloids by constructing a calibration curve from the peak areas of the standards.

In Vitro Assay of Clavine Oxidase (CloA) Activity

This protocol describes a general method for assaying the activity of CloA, a cytochrome P450 enzyme, in microsomal fractions.

Materials:

-

Microsomal fraction containing CloA (prepared from fungal cultures or a heterologous expression system).

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.5).

-

Agroclavine or this compound (substrate).

-

NADPH.

-

Acetonitrile.

-

HPLC system for product analysis.

Procedure:

-

Prepare a reaction mixture containing the microsomal fraction, potassium phosphate buffer, and the substrate (agroclavine or this compound) in a microcentrifuge tube.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 25-30°C) for a few minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of the product (this compound or paspalic acid) using HPLC as described in section 3.2.

-

A control reaction without NADPH should be run in parallel to account for any non-enzymatic conversion.

Regulation of this compound Biosynthesis

The biosynthesis of this compound and other ergot alkaloids is tightly regulated at the genetic level. The genes responsible for the pathway, termed eas (ergot alkaloid synthesis) genes, are typically found in a gene cluster[10]. The expression of these genes is coordinately regulated by various factors, including nutrient availability and developmental cues within the fungus.

While a dedicated pathway-specific transcription factor has not been definitively identified within the eas cluster in Claviceps purpurea, evidence suggests that global regulatory networks and chromatin remodeling play a significant role. For instance, the expression of the eas gene cluster can be influenced by phosphate levels in the culture medium[10]. Furthermore, recent studies have implicated a novel gene, easR, adjacent to the eas cluster in Metarhizium brunneum as a potential transcription factor required for ergot alkaloid accumulation[1]. Homologs of easR are also found in other ergot alkaloid-producing fungi, suggesting a conserved regulatory mechanism.

Conclusion

This compound stands as a critical juncture in the biosynthesis of clavine and ergot alkaloids. Its formation from agroclavine and subsequent conversion to paspalic acid are key steps that dictate the final alkaloid profile of a producing organism. The cytochrome P450 monooxygenase, CloA, is the central enzyme governing these transformations. A thorough understanding of the biochemical relationships, quantitative production dynamics, and regulatory mechanisms surrounding this compound is paramount for researchers in natural product chemistry, fungal biotechnology, and drug development. The protocols and data presented in this guide offer a solid foundation for further investigation and manipulation of this important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Increasing lysergic acid levels for ergot alkaloid biosynthesis: Directing catalysis via the F-G loop of Clavine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 4. dokumen.pub [dokumen.pub]

- 5. researchgate.net [researchgate.net]

- 6. Do Transcription Factors Play Special Roles in Adaptive Variation? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Ergot Alkaloid Biosynthesis Gene Clusters in Claviceps Species Indicates Loss of Late Pathway Steps in Evolution of C. fusiformis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The ergot alkaloid gene cluster in Claviceps purpurea: extension of the cluster sequence and intra species evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Elymoclavine from Tryptophan: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elymoclavine, a key intermediate in the biosynthesis of ergot alkaloids, holds significant interest for the pharmaceutical industry due to its potential as a precursor for various therapeutic agents. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, commencing from the primary precursor, L-tryptophan. It details the enzymatic transformations, intermediate compounds, and the genetic regulation of this intricate pathway. Furthermore, this document furnishes detailed experimental protocols for key analytical and molecular biology techniques employed in the study of this compound biosynthesis. Quantitative data on enzyme kinetics and production yields are systematically presented in tabular format. Visual diagrams generated using the DOT language are provided to elucidate the biosynthetic pathway, regulatory networks, and experimental workflows, offering a holistic resource for researchers in natural product biosynthesis and drug development.

Introduction

Ergot alkaloids are a diverse class of secondary metabolites produced by various fungi, most notably species of the genus Claviceps. This compound is a tetracyclic ergoline alkaloid that serves as a crucial branch-point intermediate in the biosynthesis of more complex ergot alkaloids, such as lysergic acid and its derivatives. The biosynthesis of this compound originates from the amino acid L-tryptophan and the isoprenoid precursor dimethylallyl pyrophosphate (DMAPP). Understanding the intricate enzymatic steps and regulatory mechanisms governing this pathway is paramount for the targeted engineering of microbial strains for enhanced production of this compound and other valuable ergot alkaloids.

The Biosynthetic Pathway from Tryptophan to this compound

The biosynthesis of this compound is a multi-step process involving a series of enzymatic reactions encoded by a cluster of genes, commonly referred to as the eas (ergot alkaloid synthesis) gene cluster. The pathway can be broadly divided into the formation of the ergoline ring system followed by specific tailoring reactions.

The initial committed step is the prenylation of L-tryptophan at the C4 position of the indole ring with dimethylallyl pyrophosphate (DMAPP) to form 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT). This reaction is catalyzed by the enzyme dimethylallyltryptophan synthase (DmaW). Subsequently, DMAT undergoes N-methylation to yield N-methyl-DMAT, a reaction catalyzed by the methyltransferase EasF.

The formation of the tetracyclic ergoline scaffold proceeds through a series of complex oxidative and cyclization reactions. N-methyl-DMAT is converted to chanoclavine-I, a tricyclic intermediate. This transformation is believed to involve multiple enzymatic steps, including the activities of a catalase (EasC) and a chanoclavine-I synthase (EasE). Chanoclavine-I is then oxidized to chanoclavine-I-aldehyde by the dehydrogenase EasD.

Chanoclavine-I-aldehyde represents a key branch point in the ergot alkaloid pathway. In the route to this compound, chanoclavine-I-aldehyde is converted to agroclavine. This conversion is catalyzed by the reductase EasA and EasG. Finally, agroclavine is oxidized to this compound by the cytochrome P450 monooxygenase, clavine oxidase (CloA). This enzyme can further oxidize this compound to paspalic acid, a direct precursor of lysergic acid.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level. The eas genes are physically clustered in the genome of producing fungi, and their expression is often coordinately regulated.

Tryptophan Induction: L-tryptophan, the primary precursor, also acts as an inducer of the ergot alkaloid biosynthetic pathway. The presence of tryptophan can overcome the repressive effects of high phosphate concentrations on alkaloid synthesis. This induction is linked to increased activity of dimethylallyltryptophan synthase (DmaW), the first committed enzyme in the pathway.

Phosphate Repression: High concentrations of inorganic phosphate in the culture medium are known to inhibit ergot alkaloid synthesis. This repression is thought to occur, in part, by limiting the intracellular availability of tryptophan.

Transcriptional Regulation: A putative transcription factor, EasR, has been identified adjacent to the eas cluster in some ergot alkaloid-producing fungi. Knockout studies of easR have demonstrated its role in the positive regulation of the eas gene cluster, indicating it is a key activator of the pathway. Other global regulators, such as LaeA, which controls the expression of multiple secondary metabolite clusters in fungi, may also play a role in modulating ergot alkaloid biosynthesis.

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for dimethylallyltryptophan synthase (DmaW) from Claviceps purpurea.

| Condition | Substrate | KM (µM) | Vmax (nmol min-1 mg-1) | Reference |

| Metal-free EDTA buffer | DMAPP | 14 | 215 | [1] |

| L-Tryptophan | 40 | 215 | [1] | |

| 4 mM CaCl2 | DMAPP | 8.0 | 504 | [1] |

| L-Tryptophan | 17 | 504 | [1] | |

| 4 mM MgCl2 | DMAPP | 8.0 | 455 | [1] |

| L-Tryptophan | 12 | 455 | [1] |

Table 1: Kinetic parameters of Dimethylallyltryptophan Synthase (DmaW).

This compound Production Yields

The production of this compound varies significantly between different fungal strains and cultivation conditions. The following table provides examples of reported yields.

| Fungal Strain | Cultivation Condition | This compound Yield (mg/L) | Agroclavine Yield (mg/L) | Total Alkaloids (mg/L) | Reference |

| Claviceps purpurea 88-EP/1988 | Submerged Fermentation | ~2250 | - | ~2500 | [2] |

| Claviceps purpurea 59 CC5/86 | Submerged Fermentation | 300 - 900 | 150 - 600 | 3000 - 6000 | [2] |

| C. purpurea var. agropyri | T25 liquid medium | - | - | 0.065 (total 3 alkaloids) | [3] |

| C. purpurea var. agropyri | White rice medium | - | - | 2.22 (total 3 alkaloids, µ g/flask ) | [3] |

| Engineered S. cerevisiae (AT5 9Hypo CloA) | Galactose induction + 5-ALA + FeCl3 | 0.113 (µM∙OD600-1) | - | - | [4] |

Table 2: Production yields of this compound and related alkaloids in different systems. Note: '-' indicates data not reported.

Experimental Protocols

Fermentation of Claviceps purpurea for this compound Production

This protocol is a representative example for the submerged cultivation of Claviceps purpurea for ergot alkaloid production. Optimization of media components and fermentation parameters is often required for specific strains.

Seed Culture Medium (per liter):

-

Sucrose: 100 g

-

L-Asparagine: 10 g

-

Yeast extract: 0.1 g

-

Ca(NO3)2: 1 g

-

KH2PO4: 0.25 g

-

MgSO4·7H2O: 0.25 g

-

KCl: 0.12 g

-

FeSO4·7H2O: 0.02 g

-

ZnSO4·7H2O: 0.015 g

-

Adjust pH to 5.2 with 25% NH4OH

Production Medium (T25, per liter):

-

Sucrose: 300 g

-

Citric acid: 15 g

-

Yeast extract: 0.1 g

-

Ca(NO3)2: 1 g

-

KH2PO4: 0.5 g

-

MgSO4·7H2O: 0.25 g

-

KCl: 0.12 g

-

FeSO4·7H2O: 0.007 g

-

ZnSO4·7H2O: 0.006 g

-

Adjust pH to 5.2 with 25% NH4OH

Procedure:

-

Inoculate a 500 mL Erlenmeyer flask containing 100 mL of seed culture medium with a mycelial plug from a fresh agar plate of C. purpurea.

-

Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 6 days.

-

Transfer 20 mL of the seed culture to a 1 L Erlenmeyer flask containing 170 mL of production medium.

-

Incubate the production culture at 25°C on a rotary shaker at 150 rpm for 12-21 days.

-

Monitor alkaloid production periodically by taking samples for extraction and HPLC analysis.

Extraction and Quantification of this compound by HPLC

Extraction:

-

Adjust the pH of the culture filtrate to 8.5 with a saturated aqueous Na2CO3 solution.

-

Extract the alkaloids twice with an equal volume of chloroform or ethyl acetate.

-

Combine the organic phases and evaporate to dryness under vacuum.

-

Redissolve the residue in a known volume of methanol for HPLC analysis.

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium carbonate). A typical gradient might be a linear increase in acetonitrile concentration over time.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm or a fluorescence detector.

-

Quantification: Prepare a standard curve using a certified standard of this compound.

Protoplast Transformation of Claviceps purpurea for Gene Knockout Studies

This protocol describes a general method for protoplast-mediated transformation, which can be adapted for gene knockout experiments using CRISPR/Cas9 or other homologous recombination-based methods.

Solutions:

-

Solution 1: 1.2 M sorbitol, 0.1 M KH2PO4, pH 5.5.

-

Lysing Enzyme Solution: 12.5 mg/mL lysing enzymes from Trichoderma harzianum in Solution 1.

-

STC Buffer: 0.85 M sorbitol, 10 mM Tris-HCl pH 8.0, 50 mM CaCl2.

-

PSTC Buffer: 25% PEG 6000, 1 M D-sorbitol, 10 mM Tris-HCl pH 8.0, 50 mM CaCl2.

-

Regeneration Medium: Potato Dextrose Agar (PDA) supplemented with 0.4 M D-sorbitol.

Procedure:

-

Grow C. purpurea in liquid CD medium for 3 days at 28°C.

-

Collect mycelia by filtration and wash with Solution 1.

-

Suspend the mycelia in the lysing enzyme solution and incubate at 28°C for 2 hours with gentle agitation (50 rpm).

-

Separate protoplasts from mycelial debris by filtering through sterile miracloth.

-

Wash the protoplasts with STC buffer by centrifugation (e.g., 3,400 rpm for 10 min).

-

Resuspend the protoplast pellet in STC buffer to a concentration of 107 cells/mL.

-

Mix 100 µL of the protoplast suspension with 2-4 µg of the transformation DNA (e.g., CRISPR/Cas9 ribonucleoprotein complex and donor DNA) and 50 µL of ice-cold PSTC buffer.

-

Incubate on ice for 25 minutes.

-

Add 1 mL of PSTC buffer and incubate for a further 20 minutes.

-

Add 20 mL of molten (45-50°C) top agar (e.g., PDB with 0.5% agarose and 0.4 M D-sorbitol) and pour onto regeneration medium plates containing the appropriate selection agent (e.g., hygromycin B).

-

Incubate the plates at 28°C until transformant colonies appear.

In Vitro Assay for Cytochrome P450 Monooxygenase (CloA) Activity

This is a generalized protocol for assaying cytochrome P450 activity by monitoring NADPH consumption. This protocol should be optimized for the specific enzyme CloA. The reaction involves the conversion of agroclavine to this compound.

Reaction Mixture (in a total volume of 1 mL):

-

100 mM Potassium phosphate buffer, pH 7.4

-

Recombinant CloA enzyme (microsomal fraction or purified enzyme)

-

Agroclavine (substrate, concentration to be optimized, e.g., 10-100 µM)

-

1 mM NADPH

Procedure:

-

Pre-incubate the reaction mixture containing buffer, enzyme, and substrate at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm (the absorbance maximum for NADPH) over time using a spectrophotometer.

-

The rate of NADPH consumption is proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1 cm-1.

-

Alternatively, the reaction can be stopped at different time points by adding a quenching agent (e.g., an equal volume of ice-cold acetonitrile), and the formation of this compound can be quantified by HPLC.

Conclusion